molecular formula C22H15NO5 B11517156 1-hydroxy-N-(4-methoxyphenyl)-9,10-dioxo-9,10-dihydroanthracene-2-carboxamide

1-hydroxy-N-(4-methoxyphenyl)-9,10-dioxo-9,10-dihydroanthracene-2-carboxamide

Cat. No.: B11517156
M. Wt: 373.4 g/mol
InChI Key: IMENXEDJLBWHSG-UHFFFAOYSA-N
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Description

1-hydroxy-N-(4-methoxyphenyl)-9,10-dioxo-9,10-dihydroanthracene-2-carboxamide is a complex organic compound with a unique structure It is characterized by the presence of a hydroxy group, a methoxyphenyl group, and a dioxo-dihydroanthracene carboxamide moiety

Preparation Methods

The synthesis of 1-hydroxy-N-(4-methoxyphenyl)-9,10-dioxo-9,10-dihydroanthracene-2-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the condensation of appropriate anthracene derivatives with methoxyphenyl amines under controlled conditions. The reaction conditions often involve the use of catalysts and solvents to facilitate the formation of the desired product. Industrial production methods may involve scaling up these reactions using continuous flow reactors to ensure consistent quality and yield.

Chemical Reactions Analysis

1-hydroxy-N-(4-methoxyphenyl)-9,10-dioxo-9,10-dihydroanthracene-2-carboxamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form quinone derivatives.

    Reduction: Reduction reactions can convert the dioxo groups to hydroxyl groups.

    Substitution: The methoxy group can be substituted with other functional groups using appropriate reagents. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

This compound has several scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex molecules.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It can be used in the development of new materials with specific properties, such as semiconductors or organic light-emitting diodes (OLEDs).

Mechanism of Action

The mechanism of action of 1-hydroxy-N-(4-methoxyphenyl)-9,10-dioxo-9,10-dihydroanthracene-2-carboxamide involves its interaction with specific molecular targets. It may bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved can include signal transduction, gene expression regulation, and metabolic processes.

Comparison with Similar Compounds

Similar compounds include other anthracene derivatives and methoxyphenyl amides. Compared to these compounds, 1-hydroxy-N-(4-methoxyphenyl)-9,10-dioxo-9,10-dihydroanthracene-2-carboxamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Some similar compounds are:

  • 1-hydroxy-N-(2-methoxyphenyl)-4-(phenyldiazenyl)-2-naphthamide
  • 1-hydroxy-4-((2-methoxyphenyl)diazenyl)-N-phenyl-2-naphthamide

These compounds share structural similarities but differ in their specific functional groups and overall molecular architecture, leading to variations in their reactivity and applications.

Properties

Molecular Formula

C22H15NO5

Molecular Weight

373.4 g/mol

IUPAC Name

1-hydroxy-N-(4-methoxyphenyl)-9,10-dioxoanthracene-2-carboxamide

InChI

InChI=1S/C22H15NO5/c1-28-13-8-6-12(7-9-13)23-22(27)17-11-10-16-18(21(17)26)20(25)15-5-3-2-4-14(15)19(16)24/h2-11,26H,1H3,(H,23,27)

InChI Key

IMENXEDJLBWHSG-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)NC(=O)C2=C(C3=C(C=C2)C(=O)C4=CC=CC=C4C3=O)O

Origin of Product

United States

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